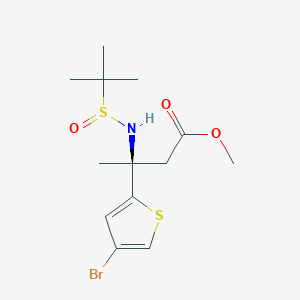
Diiodo(phenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodo(phenyl)gallane is an organogallium compound characterized by the presence of two iodine atoms and a phenyl group attached to a gallium center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(phenyl)gallane typically involves the reaction of gallium trichloride with phenylmagnesium bromide, followed by the introduction of iodine. The reaction can be summarized as follows: [ \text{GaCl}_3 + \text{PhMgBr} \rightarrow \text{PhGaCl}_2 + \text{MgBrCl} ] [ \text{PhGaCl}_2 + 2 \text{I}_2 \rightarrow \text{PhGaI}_2 + 2 \text{Cl}_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of gallium oxide derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state gallium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Halogenated or functionalized gallium compounds.
Scientific Research Applications
Diiodo(phenyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a biological probe or imaging agent due to its unique chemical properties.
Industry: this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which diiodo(phenyl)gallane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Diiodo(phenyl)borane: Similar structure but with boron instead of gallium.
Diiodo(phenyl)alane: Similar structure but with aluminum instead of gallium.
Diiodo(phenyl)indane: Similar structure but with indium instead of gallium.
Uniqueness: Diiodo(phenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties compared to its boron, aluminum, and indium analogs
Properties
CAS No. |
90753-44-9 |
|---|---|
Molecular Formula |
C6H5GaI2 |
Molecular Weight |
400.64 g/mol |
IUPAC Name |
diiodo(phenyl)gallane |
InChI |
InChI=1S/C6H5.Ga.2HI/c1-2-4-6-5-3-1;;;/h1-5H;;2*1H/q;+2;;/p-2 |
InChI Key |
QGMFIHVIVVLWTH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Ga](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)


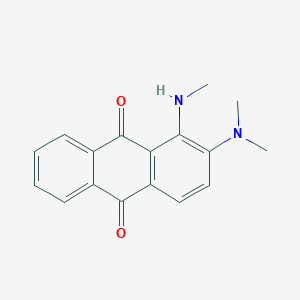
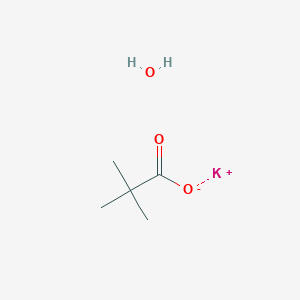
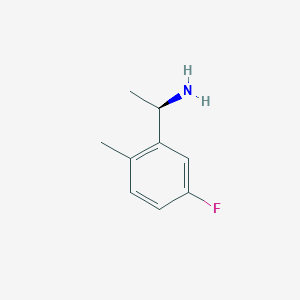

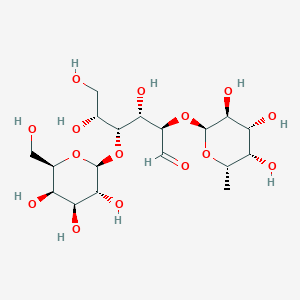
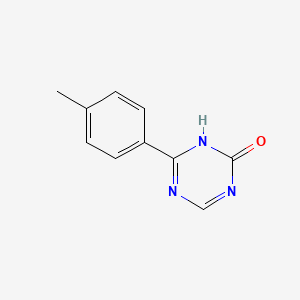
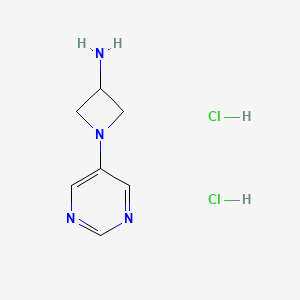
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

